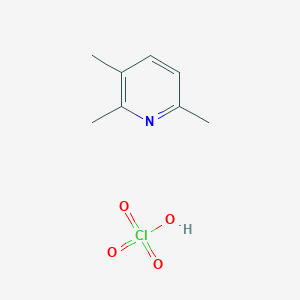
1-Chloro-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-2-one is an organic compound characterized by the presence of a chlorine atom, a methyl-substituted phenyl group, and a nitro-substituted phenyl group attached to a propan-2-one backbone
Vorbereitungsmethoden
The synthesis of 1-Chloro-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde and 4-nitrobenzaldehyde.
Formation of Intermediate: The starting materials undergo a condensation reaction with a suitable reagent, such as acetone, in the presence of a base catalyst to form an intermediate compound.
Chlorination: The intermediate compound is then subjected to chlorination using a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to introduce the chlorine atom at the desired position.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-Chloro-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group, resulting in the formation of 1-Chloro-1-(4-methylphenyl)-3-(4-aminophenyl)propan-2-one.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules for research purposes.
Biology: It may serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industry: The compound can be used in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-2-one depends on its specific application. In biochemical assays, the compound may interact with target enzymes or proteins, leading to inhibition or activation of their functions. The molecular targets and pathways involved can vary based on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(4-methylphenyl)-3-(4-aminophenyl)propan-2-one: This compound differs by having an amino group instead of a nitro group, which can significantly alter its reactivity and applications.
1-Bromo-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-2-one: The substitution of chlorine with bromine can affect the compound’s chemical properties and reactivity.
1-Chloro-1-(4-methylphenyl)-3-(4-methoxyphenyl)propan-2-one:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
90176-78-6 |
|---|---|
Molekularformel |
C16H14ClNO3 |
Molekulargewicht |
303.74 g/mol |
IUPAC-Name |
1-chloro-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-2-one |
InChI |
InChI=1S/C16H14ClNO3/c1-11-2-6-13(7-3-11)16(17)15(19)10-12-4-8-14(9-5-12)18(20)21/h2-9,16H,10H2,1H3 |
InChI-Schlüssel |
JWBJLICFLFNIHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C(=O)CC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


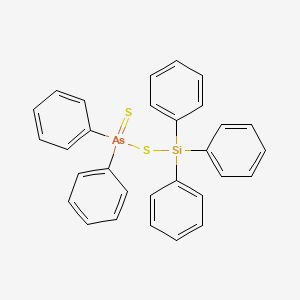

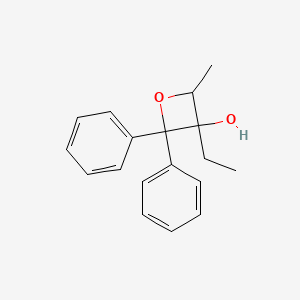
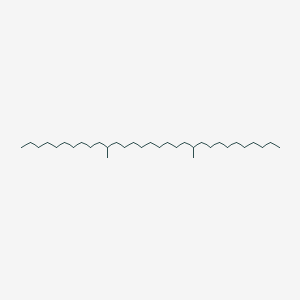
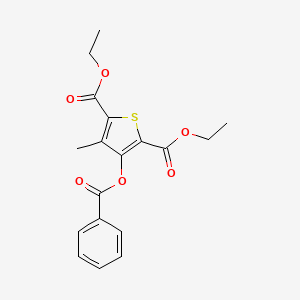
![1-{2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfanyl]ethyl}-1H-imidazole](/img/structure/B14382378.png)
![1,1-Dichloro-11,11-dimethyl-4,10-dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14382381.png)
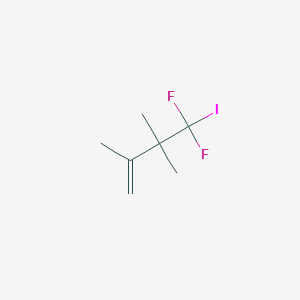
![6-Thiabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione](/img/structure/B14382407.png)
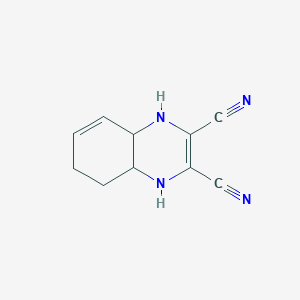
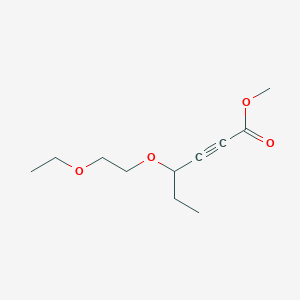
![2-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)naphthalene-1,4-dione](/img/structure/B14382419.png)
![3,4,7,7-Tetramethylbicyclo[4.1.0]heptane](/img/structure/B14382428.png)
